molecular formula C13H24N2O2 B2650400 N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320146-01-6

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2650400
CAS No.: 2320146-01-6
M. Wt: 240.347
InChI Key: FCIXIMOAOAMSCG-UHFFFAOYSA-N
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Description

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of azabicyclic structures, which have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N2OC_{13}H_{22}N_{2}O with a molecular weight of 222.33 g/mol. The structure consists of a bicyclic framework that incorporates a nitrogen atom, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O
Molecular Weight222.33 g/mol
CAS Number2320884-29-3

This compound has been studied for its role as a monoamine reuptake inhibitor, affecting neurotransmitter systems in the brain. This mechanism is particularly relevant for conditions such as depression and anxiety, where modulation of serotonin, norepinephrine, and dopamine levels is beneficial.

  • Neurotransmitter Reuptake Inhibition : The compound has demonstrated the ability to inhibit the reuptake of monoamines in vitro, which can lead to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive function .
  • Therapeutic Potential : Due to its action on neurotransmitter systems, this compound shows promise for treating various psychiatric disorders such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

Recent studies have highlighted the pharmacological properties of azabicyclic compounds similar to this compound:

  • In Vitro Studies : Research indicates that derivatives of azabicyclo[3.2.1]octane can effectively inhibit serotonin and norepinephrine transporters in human cell lines, suggesting their potential as antidepressants .
  • Animal Models : In vivo studies using rodent models have shown that compounds with similar structures exhibit reduced anxiety-like behavior when administered, further supporting their therapeutic potential .

Case Studies

Several case studies have been documented regarding the efficacy of azabicyclic compounds:

  • Case Study 1 : A study examining a related azabicyclic compound demonstrated significant improvement in depressive symptoms in a controlled clinical trial involving patients diagnosed with major depressive disorder (MDD) . The study noted improvements in both subjective reports and objective measures of mood.
  • Case Study 2 : Another investigation focused on the anxiolytic effects of similar compounds in animal models showed that administration led to decreased stress responses and increased exploratory behavior, suggesting reduced anxiety levels .

Properties

IUPAC Name

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIXIMOAOAMSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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